

Application Notes: Evaluating the Plasticizer Efficiency of Diethylene Glycol Adipate (DEGA)

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Compound of Interest

Compound Name: Diethylene glycol adipate

Cat. No.: B1329770

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Introduction

Plasticizers are additives that increase the flexibility, workability, and distensibility of a polymer material. **Diethylene glycol adipate** (DEGA) is a common adipate-based plasticizer known for its good low-temperature performance and compatibility with various polymers, most notably polyvinyl chloride (PVC). Evaluating the efficiency of a plasticizer like DEGA is critical for optimizing polymer formulations to meet the specific mechanical and physical properties required for an intended application, from flexible tubing and films to wire insulation.

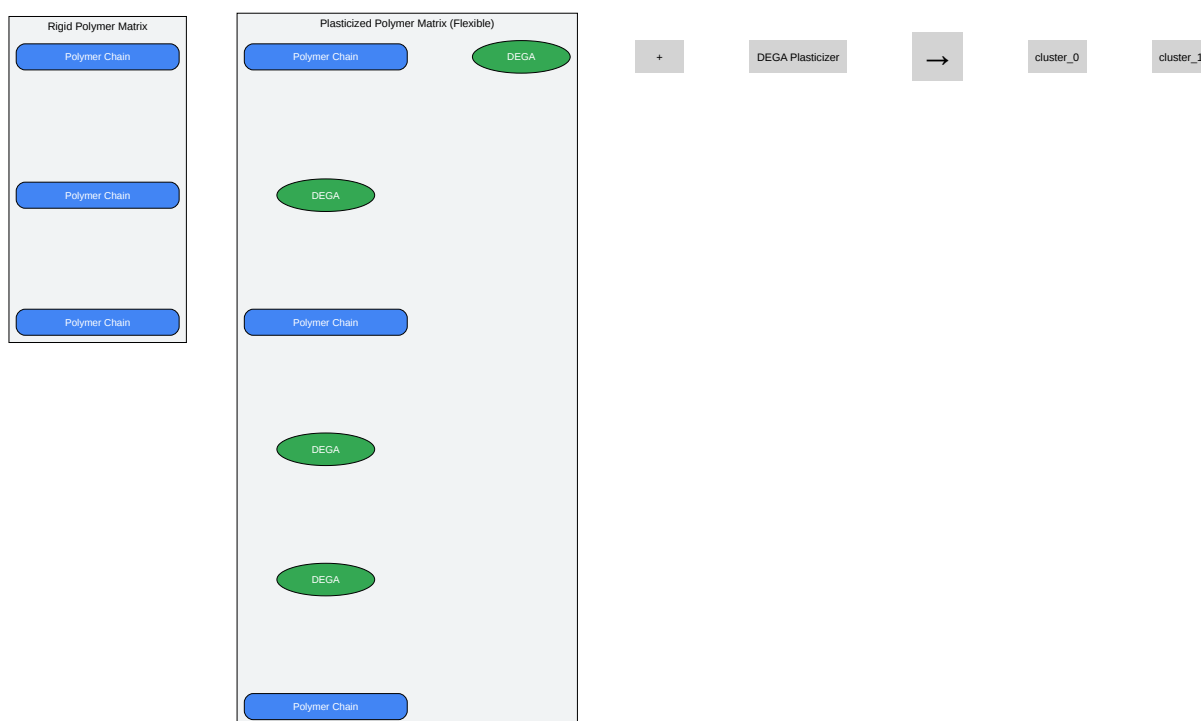
The efficiency of a plasticizer is determined by its ability to impart desired properties at a given concentration. Key performance indicators include hardness reduction, enhancement of tensile properties (especially elongation), and the ability to maintain flexibility at low temperatures. Additionally, the permanence of the plasticizer, assessed by its resistance to migration and volatilization, is crucial for the long-term stability and safety of the final product.

These application notes provide a comprehensive set of protocols based on established ASTM standards to systematically evaluate the plasticizer efficiency of **Diethylene Glycol Adipate** in a polymer matrix.

Mechanism of Plasticization

Plasticizers work by embedding themselves between the long polymer chains. This spacing reduces the intermolecular forces (van der Waals forces) that hold the chains tightly together,

thereby increasing the free volume. The result is a softer, more flexible material with a lower glass transition temperature (T_g).

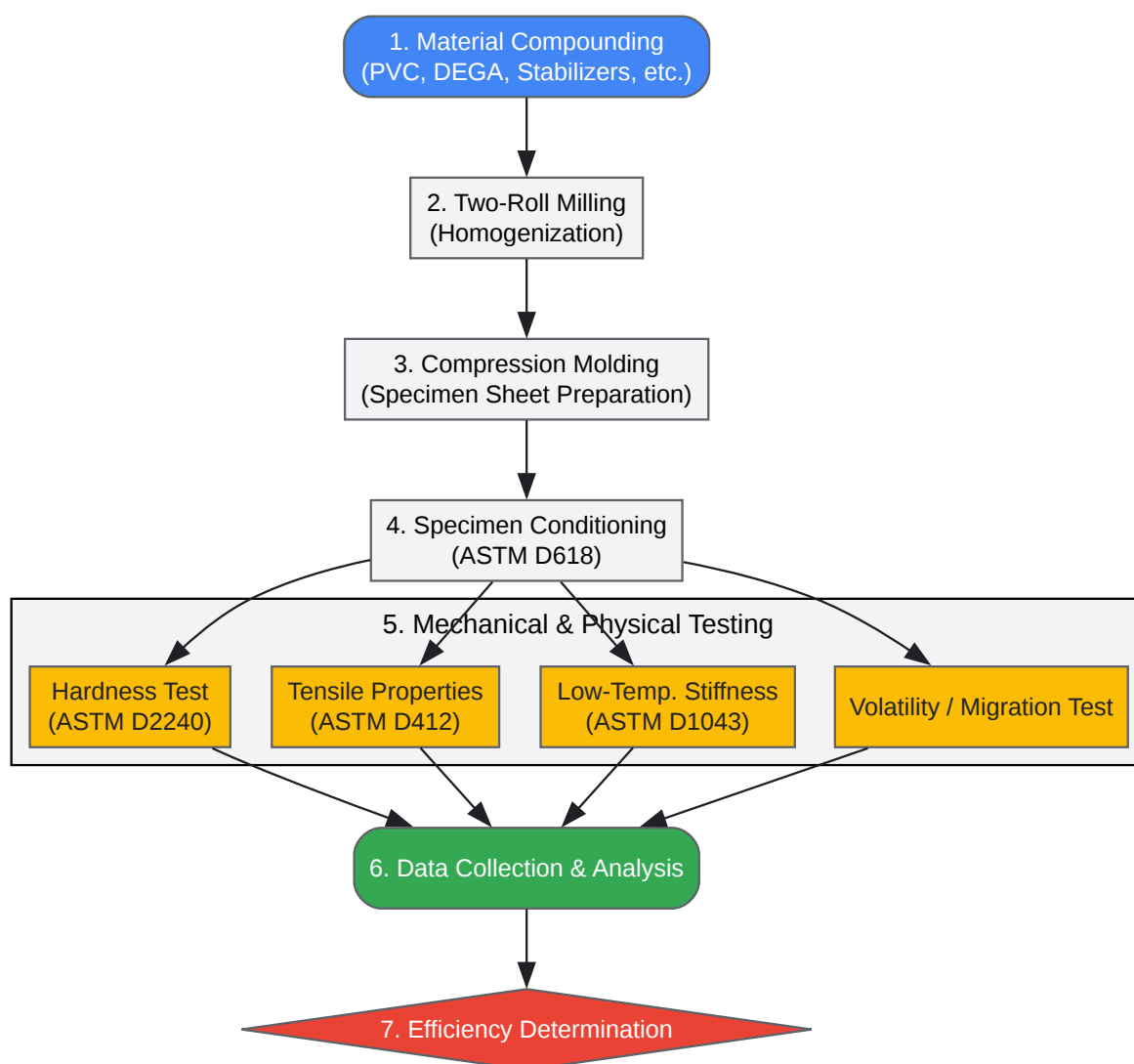


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Caption: Mechanism of polymer plasticization by DEGA molecules.

Experimental Workflow

The evaluation of plasticizer efficiency follows a structured workflow, from initial material compounding to the final analysis of physical and mechanical properties. This ensures that results are reproducible and comparable across different formulations.



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Caption: Overall workflow for testing plasticizer efficiency.

Experimental Protocols

Materials and Equipment

- Polymer: Suspension grade PVC resin (e.g., K-value 65-70).
- Plasticizer: **Diethylene Glycol Adipate** (DEGA).
- Stabilizer: Thermal stabilizer system (e.g., Ca/Zn or Ba/Zn stearates).
- Equipment:
 - Laboratory two-roll mill.
 - Compression molding press.
 - Shore A Durometer (ASTM D2240).[\[1\]](#)[\[2\]](#)
 - Universal Testing Machine (UTM) with grips for elastomers (ASTM D412).[\[3\]](#)[\[4\]](#)
 - Torsion tester with a temperature-controlled chamber (ASTM D1043).[\[5\]](#)[\[6\]](#)
 - Forced air convection oven.
 - Analytical balance (± 0.1 mg).
 - Micrometer or thickness gauge.

Sample Preparation: Compounding and Molding

This protocol outlines the preparation of plasticized PVC sheets at various DEGA concentrations. A control sample with a standard plasticizer (e.g., DOP or DEHA) can be prepared for comparison.

- Formulation: Prepare formulations with varying levels of DEGA, typically expressed in parts per hundred resin (phr). A common range for evaluation is 30, 40, 50, and 60 phr.
 - Example Formulation (50 phr): 100 parts PVC, 50 parts DEGA, 2-3 parts stabilizer.
- Milling:
 - Pre-heat the two-roll mill to the recommended processing temperature for flexible PVC (typically 150-170°C).
 - Add the PVC resin to the mill and allow it to form a band.
 - Gradually add the pre-mixed stabilizer and DEGA to the PVC band.
 - Continuously cut and fold the material on the mill for 10-15 minutes to ensure a homogeneous mixture.
- Molding:
 - Cut the milled sheet into pre-forms suitable for the mold size.
 - Place the pre-form into a picture-frame mold of desired thickness (e.g., 2 mm).
 - Pre-heat the sample in the compression press at 160-180°C for 5 minutes with minimal pressure.
 - Apply full pressure (e.g., 10-15 MPa) for 5-10 minutes.
 - Cool the mold under pressure to below 50°C before removing the sheet.
- Specimen Conditioning:
 - Cut the required test specimens from the molded sheets (e.g., dumbbell shapes for tensile tests).[3]
 - Condition all specimens according to ASTM D618 (23 ± 2°C and 50 ± 5% relative humidity) for at least 40 hours before testing.[7]

Protocol 1: Hardness Testing

This test measures the resistance of the material to indentation and is a primary indicator of plasticizer efficiency.[\[8\]](#)

- Standard: ASTM D2240 - Standard Test Method for Rubber Property—Durometer Hardness.[\[1\]](#)
- Procedure:
 - Use a calibrated Shore A scale durometer, which is suitable for soft to medium-hard plastics.[\[2\]](#)[\[8\]](#)
 - Place the conditioned specimen (minimum 6 mm thick; stack layers if necessary) on a hard, flat surface.[\[2\]](#)
 - Press the durometer foot firmly and parallel to the specimen surface until it makes full contact.
 - Record the hardness value within one second of firm contact (initial hardness).[\[8\]](#)
 - Take at least five readings at different positions on the specimen and calculate the average.

Protocol 2: Tensile Properties

This test evaluates the material's strength and elasticity under tension, providing key data on tensile strength and elongation at break.[\[4\]](#)[\[9\]](#)

- Standard: ASTM D412 - Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension.[\[10\]](#)[\[11\]](#)
- Procedure:
 - Use a die to cut dumbbell-shaped specimens (e.g., Type C) from the conditioned sheets.[\[3\]](#)

- Measure the thickness and width of the narrow section of each specimen at three points and use the median value to calculate the cross-sectional area.
- Set the grip separation rate on the Universal Testing Machine to 500 ± 50 mm/min.[3]
- Mount the specimen in the grips and start the test, recording the force and elongation until the specimen fails.
- Calculate Tensile Strength (stress at break), Elongation at Break (percentage change in length), and Modulus at 100% Elongation.[4]
- Test at least five specimens per formulation and average the results.

Protocol 3: Low-Temperature Flexibility

This protocol determines the stiffness of the material as a function of temperature, which is crucial for applications in cold environments.

- Standard: ASTM D1043 - Standard Test Method for Stiffness Properties of Plastics as a Function of Temperature by Means of a Torsion Test.[5][12]
- Procedure:
 - Prepare rectangular specimens according to the standard's specifications.
 - Mount the specimen in the torsion apparatus within the temperature-controlled chamber.
 - Cool the chamber to the lowest test temperature (e.g., -60°C).
 - Allow the specimen to thermally equilibrate for at least 10 minutes.
 - Apply a torque to produce an angular deflection and record the value after a set time (e.g., 5 seconds).
 - Increase the temperature in increments (e.g., 5°C) and repeat the measurement at each step up to room temperature.

- Calculate the apparent modulus of rigidity (G) at each temperature. The temperature at which G reaches a specific value (e.g., 310 MPa or 45,000 psi) is often reported as the flexibility temperature.[13]

Protocol 4: Plasticizer Loss (Volatility)

This test measures the weight loss of the plasticized material at elevated temperatures, indicating the permanence of the plasticizer.

- Standard: Based on principles from ASTM D1203 - Standard Test Methods for Volatile Loss from Plastics Using Activated Carbon Methods. A simpler oven-aging method is described here.
- Procedure:
 - Cut circular or square specimens of a defined size (e.g., 50 mm diameter).
 - Accurately weigh each specimen to the nearest 0.1 mg (Initial Weight, W_1).
 - Place the specimens in a forced air convection oven at a specified temperature (e.g., 70°C or 100°C) for a set duration (e.g., 24 hours or 72 hours).
 - After the exposure time, remove the specimens and allow them to cool to room temperature in a desiccator.
 - Re-weigh the specimens (Final Weight, W_2).
 - Calculate the percentage weight loss: $\text{Weight Loss (\%)} = [(W_1 - W_2) / W_1] * 100$.
 - Test at least three specimens per formulation and report the average.

Data Presentation

Quantitative data should be summarized in tables to facilitate direct comparison between different DEGA concentrations.

Table 1: Hardness and Tensile Properties

DEGA Conc. (phr)	Avg. Shore A Hardness	Tensile Strength (MPa)	Elongation at Break (%)	Modulus at 100% (MPa)
30	Data	Data	Data	Data
40	Data	Data	Data	Data
50	Data	Data	Data	Data
60	Data	Data	Data	Data
Control	Data	Data	Data	Data

Table 2: Low-Temperature Flexibility and Volatility

DEGA Conc. (phr)	Flexibility Temp. (°C) at 310 MPa	Weight Loss (%) (70°C, 72h)
30	Data	Data
40	Data	Data
50	Data	Data
60	Data	Data
Control	Data	Data

Interpretation of Results

- **High Efficiency:** A highly efficient plasticizer like DEGA will cause a significant decrease in Shore A hardness and modulus, and a large increase in elongation at break, at lower concentrations.
- **Low-Temperature Performance:** A lower flexibility temperature indicates better performance in cold conditions.
- **Permanence:** A low percentage of weight loss in the volatility test suggests better permanence and longevity of the plasticized product.

By systematically applying these protocols and analyzing the resulting data, researchers can accurately determine the plasticizer efficiency of **Diethylene Glycol Adipate** for their specific polymer applications.

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